4-溴肉桂醛

描述

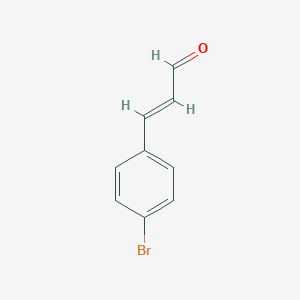

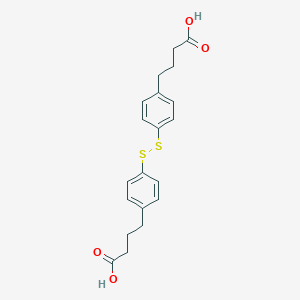

4-Bromocinnamaldehyde is a compound of interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and as a building block in organic synthesis. It is notable for its distinct bromine substitution, which imparts unique reactivity and properties.

Synthesis Analysis

The synthesis of 4-Bromocinnamaldehyde and its derivatives can be achieved through several methods, including the catalytic olefination of hydrazones of aromatic aldehydes with 2-tribromomethyl-1,3-dioxolane, resulting in ethylene acetals of the target products with moderate to good yields (Shastin et al., 2005). Another method involves a ruthenium-catalyzed aldehyde functionality reshuffle, presenting a new concept for the selective synthesis of E-2-arylcinnamaldehydes from E-β-bromostyrenes and aryl aldehydes (Wang et al., 2012).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have revealed crystal structures stabilized by various intermolecular interactions, providing insight into the structural characteristics of bromocinnamaldehyde derivatives (Arunagiri et al., 2018).

Chemical Reactions and Properties

4-Bromocinnamaldehyde undergoes various chemical reactions, including enantioselective synthesis processes, which demonstrate its versatility in organic synthesis. For instance, it has been used in the enantioselective construction of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons through a formal [3 + 3] cycloaddition reaction, showcasing its utility in generating complex molecular architectures (He et al., 2023).

科学研究应用

食欲抑制剂的合成:它用于合成食欲抑制剂 2-苄基吗啡的活性对映异构体 (D'Arrigo、Lattanzio、Fantoni 和 Servi,1998 年)。

吡咯化学:在吡咯化学中,它有助于制备 4-溴、5-溴和 4,5-二溴衍生物,这些衍生物很容易通过催化氢化去除 (安德森和李,1965 年)。

有机光伏器件:它作为一种加工添加剂,用于控制这些器件中的相分离和纯度 (刘等人,2012 年)。

电化学行为研究:它影响氯化物介质中铋的电化学行为,改变阳极极化曲线参数 (别列兹纳亚和米舒罗夫,2016 年)。

JAK2 酶的抑制:4-羟基-3-甲氧基肉桂醛等衍生物可能是潜在的 JAK2 抑制剂,这对于治疗应用非常重要 (Thirunavukkarasu 等人,2018 年)。

合成方法:已经开发出一种从芳香醛合成 α-溴肉桂醛的新方法,产率从中等至良好 (Shastin 等人,2005 年)。

溴代嘧啶酮的制备:溴化得到 5-溴-和 5,5-二溴嘧啶酮 (Zigeuner 等人,1975 年)。

儿茶素和原花青素的检测:作为检测植物和饮料提取物中这些化合物的选择性试剂 (特劳特,1989 年)。

呼吸道合胞病毒的抑制:4-甲氧基肉桂醛抑制 RSV 在人喉癌细胞系中的细胞病变效应 (王等人,2009 年)。

抗真菌剂:研究表明,口服后 48 小时内它会通过粪便和尿液排出 (Akimoto、Nito 和 Urakubo,1988 年)。

分子分析:它是具有特定结构和相互作用特征的席夫碱化合物中的一个组分 (Arunagiri 等人,2018 年)。

诱变特性:α-溴肉桂醛被认为是一种强效诱变剂 (小岛等人,1989 年)。

作用机制

安全和危害

4-Bromocinnamaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRAWLRFGKLUMW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromocinnamaldehyde | |

CAS RN |

49678-04-8 | |

| Record name | Trans-4-bromocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-bromocinnamaldehyde exhibit its antimicrobial and antibiofilm effects against Vibrio parahaemolyticus?

A: 4-bromocinnamaldehyde disrupts various mechanisms crucial for Vibrio parahaemolyticus virulence and biofilm formation. [] It inhibits the bacteria's ability to adhere to surfaces by:

- Reducing cell surface hydrophobicity: This makes it difficult for the bacteria to attach to surfaces. []

- Impairing fimbriae production: Fimbriae are hair-like structures that bacteria use for attachment. []

- Disrupting flagella-mediated motility: Both swimming and swarming phenotypes are hindered, limiting the bacteria's ability to move and form biofilms. []

- Decreasing protease secretion: Proteases are enzymes involved in bacterial pathogenicity. []

- Reducing indole production: Indole acts as a signaling molecule in quorum sensing, which is important for biofilm formation. []

- Quorum sensing and biofilm formation (e.g., aphA, cpsA, luxS, opaR). []

- Virulence (e.g., fliA, tdh, vopS). []

- Membrane integrity (e.g., fadL, nusA). []

Q2: Does 4-bromocinnamaldehyde exhibit a broad-spectrum antimicrobial effect?

A: While the research primarily focuses on Vibrio parahaemolyticus, 4-bromocinnamaldehyde also demonstrates antimicrobial and antibiofilm activity against Vibrio harveyi. [] This suggests a potential for broad-spectrum activity against other Vibrio species, warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)